

3-aminoquinolin-2(1H)-one chemical properties and structure

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Compound of Interest

Compound Name: 3-aminoquinolin-2(1H)-one

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An In-Depth Technical Guide to **3-aminoquinolin-2(1H)-one**: Chemical Properties, Structure, and Synthesis

Introduction

3-aminoquinolin-2(1H)-one is a heterocyclic organic compound featuring a quinolinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. The strategic placement of an amino group at the C-3 position provides a crucial synthetic handle for further molecular elaboration, making it a valuable building block for creating diverse chemical libraries. Molecules incorporating the **3-aminoquinolin-2(1H)-one** core have demonstrated a remarkable range of pharmacological activities, including anticancer, antitubercular, and neuroprotective properties, highlighting its status as a "privileged scaffold" in the design of novel therapeutics.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Physicochemical Properties

The defining feature of **3-aminoquinolin-2(1H)-one** is its bicyclic quinolinone framework, which consists of a benzene ring fused to a pyridinone ring. The amine and lactam functionalities impart specific chemical characteristics that are crucial to its reactivity and biological function.

Core Structure and Tautomerism

The structure of **3-aminoquinolin-2(1H)-one** is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The quinolinone ring can exist in a lactam (keto) form and a lactim (enol) form, known as keto-enol tautomerism.^{[2][3]} Additionally, the presence of the C-3 amino group allows for amino-imino tautomerism. Although the lactam-amino form is generally predominant, the existence of these tautomeric equilibria can be influenced by the solvent environment and is critical for its interaction with biological targets.^{[4][5]}

Caption: Tautomeric forms of **3-aminoquinolin-2(1H)-one**.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The computed properties for the related structure, 3-amino-3,4-dihydroquinolin-2(1H)-one, are summarized below and provide insight into its drug-like characteristics.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ O	[6]
Molecular Weight	160.17 g/mol	N/A
CAS Number	5873-00-7	[6]
XLogP3-AA	0.3	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	2	[7]
Topological Polar Surface Area	55.1 Å ²	[7]
Rotatable Bond Count	0	[7]
Complexity	193	[7]

Note: Data corresponds to the closely related saturated analogue 3-amino-3,4-dihydroquinolin-2(1H)-one as a proxy where data for the unsaturated parent compound is sparse.

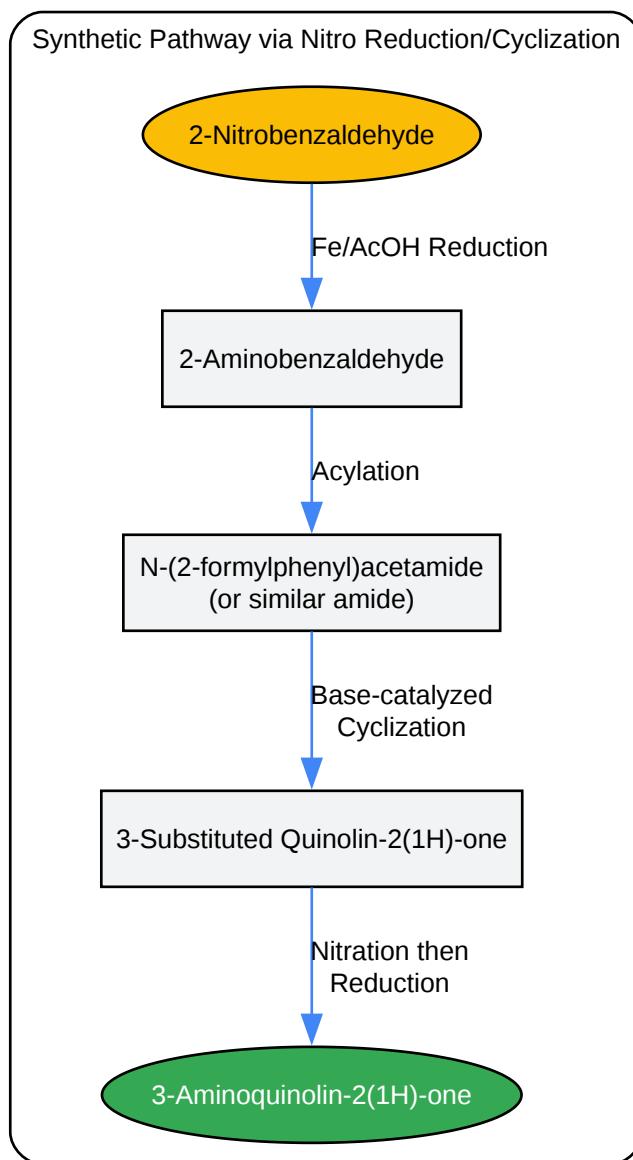
Synthesis and Reactivity

The synthesis of **3-aminoquinolin-2(1H)-one** and its derivatives has been approached through various strategies, reflecting its importance as a synthetic intermediate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the quinolinone ring.

Synthetic Methodologies

Several effective methods for constructing the **3-aminoquinolin-2(1H)-one** scaffold have been reported in the literature:

- Reduction of Nitro Precursors: A conventional and robust method involves the nitration of a quinolin-2(1H)-one precursor at the 3-position, followed by the chemical reduction of the nitro group to an amine. This approach is often used in the synthesis of related 4-hydroxy-2-quinolinones.[2] A common strategy involves the cyclization of substituted 2-nitrobenzaldehydes.[8][9][10]
- Photocatalytic Skeletal Rearrangement: A modern and innovative approach utilizes visible-light photocatalysis to induce a skeletal rearrangement of 3-ylideneoxindoles in the presence of an aminating agent like azidotrimethylsilane (TMSN_3).[1][11] This method is valued for its mild conditions and tolerance of sensitive functional groups.[1]
- Hofmann Rearrangement: This classical method involves the rearrangement of quinolinone-3-carboxamides to yield the corresponding 3-amino derivative.[1]
- Cyclization Reactions: Intramolecular cyclization of precursors such as N-chloroacetyl-ortho-aminobenzophenone derivatives can also be employed to construct the heterocyclic core.[1]



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Caption: Generalized synthetic pathway to quinolin-2(1H)-ones.

Experimental Protocol: Synthesis via Photocatalytic Rearrangement

This protocol provides a conceptual outline based on the photocatalytic skeletal rearrangement method, which represents a modern and efficient synthesis.[1][11]

Step 1: Preparation of Reactant Mixture

- To an oven-dried reaction vessel, add the starting 3-ylideneoxindole (1.0 equiv.).
- Add the photocatalyst (e.g., an iridium or ruthenium complex) and azidotrimethylsilane (TMSN_3 , ~1.5 equiv.).
- Dissolve the mixture in a suitable degassed solvent (e.g., acetonitrile).

Step 2: Photocatalytic Reaction

- Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
- Irradiate the vessel with a visible light source (e.g., blue LEDs) at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired **3-aminoquinolin-2(1H)-one** derivative.

Step 4: Characterization

- Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of **3-aminoquinolin-2(1H)-one**.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused benzene ring, typically in the range of δ 7.0-8.0 ppm. A singlet for the proton at the C-4 position would appear, and broad signals corresponding to

the N-H protons of the amide and the primary amine would also be present. The exact chemical shifts can vary depending on the solvent used.[12]

- ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the C-2 carbonyl carbon in the lactam ring, typically around δ 160-170 ppm. Signals for the aromatic carbons would appear between δ 115-140 ppm, while the C-3 carbon bearing the amino group would be found further upfield.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for both the amine and amide groups (around 3200-3400 cm^{-1}), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm^{-1}), and C=C stretching bands for the aromatic ring (around 1450-1600 cm^{-1}).[13]
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. For $\text{C}_9\text{H}_8\text{N}_2\text{O}$, the expected monoisotopic mass is approximately 160.06 Da.[14]

Applications in Medicinal Chemistry and Drug Development

The **3-aminoquinolin-2(1H)-one** scaffold is a cornerstone in the development of new therapeutic agents due to its favorable geometry for interacting with various biological targets. Its derivatives have shown a wide spectrum of pharmacological activities.

- Anticancer Agents: Certain derivatives have been investigated for their potential as anticancer drugs. For example, some analogues function as inhibitors of Hsp90 (Heat shock protein 90), a molecular chaperone that is crucial for the stability and function of many proteins involved in tumor progression.[1][15]
- Ion Channel Modulators: The scaffold is present in molecules that act as openers for the KCNQ2 potassium channel and as activators for neuronal maxi-K channels. Such modulators are of interest for treating neurological disorders like epilepsy and pain.[1]
- Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antibacterial agents, and **3-aminoquinolin-2(1H)-one** derivatives have been identified as a promising class of compounds with antitubercular properties.[1]

- Enzyme Inhibition: Related structures, such as 3-hydroxyquinolin-2(1H)-one, are potent inhibitors of enzymes like D-amino acid oxidase (DAAO), which is a target for treating central nervous system disorders.[16][17]
- Excitatory Amino Acid (EAA) Antagonists: Analogues with different substituents, such as 3-nitro-3,4-dihydro-2(1H)-quinolones, have been shown to act as antagonists at the glycine site of NMDA receptors, which are involved in neurotransmission.[18]

Conclusion

3-aminoquinolin-2(1H)-one is a versatile heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its robust synthetic accessibility, coupled with the strategic positioning of reactive functional groups, makes it an invaluable platform for the design and discovery of new drugs. The diverse biological activities exhibited by its derivatives underscore its importance as a privileged scaffold. Continued exploration of its synthesis, reactivity, and structure-activity relationships will undoubtedly lead to the development of novel and effective treatments for a range of human diseases.

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